molecular formula C11H7Cl2NO2 B7786008 2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one

2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one

Cat. No.: B7786008
M. Wt: 256.08 g/mol
InChI Key: VOANCSPBFKNXOI-UHFFFAOYSA-N
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Description

The compound with the identifier “2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through a C-H alkylation reaction using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods

Industrial production methods for “this compound” typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

The compound “2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while substitution reactions may yield halogenated compounds.

Scientific Research Applications

The compound “2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, biological activity, or industrial applicability compared to other similar compounds.

Properties

IUPAC Name

2-chloro-3-(3-chlorophenyl)-6-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOANCSPBFKNXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NC(=CC2=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=C(NC(=CC2=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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